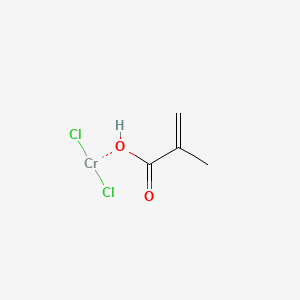
Acetanilide, alpha-fluoro-p-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetanilide, alpha-fluoro-p-phenyl- is a fluorinated derivative of acetanilide This compound is characterized by the presence of a fluorine atom at the alpha position and a phenyl group at the para position Fluorinated compounds are known for their unique chemical properties, which often include increased stability and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetanilide, alpha-fluoro-p-phenyl- typically involves the fluorination of acetanilide. One common method is the direct fluorination of acetanilide using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile, under controlled temperature conditions to ensure selective fluorination at the alpha position.
Industrial Production Methods
Industrial production of acetanilide, alpha-fluoro-p-phenyl- may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors for the fluorination process, which allows for better control over reaction conditions and higher yields. Additionally, the use of catalytic systems to enhance the selectivity and efficiency of the fluorination process is also explored in industrial settings.
化学反応の分析
Types of Reactions
Acetanilide, alpha-fluoro-p-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
Acetanilide, alpha-fluoro-p-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation.
作用機序
The mechanism by which acetanilide, alpha-fluoro-p-phenyl- exerts its effects involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
類似化合物との比較
Similar Compounds
Acetanilide: The parent compound without the fluorine substitution.
Para-fluoroacetanilide: A similar compound with the fluorine atom at the para position instead of the alpha position.
Fluoroanilines: Compounds with fluorine atoms directly attached to the aniline ring.
Uniqueness
Acetanilide, alpha-fluoro-p-phenyl- is unique due to the specific positioning of the fluorine atom, which imparts distinct chemical and biological properties. The alpha-fluoro substitution can enhance the compound’s reactivity and stability compared to its non-fluorinated counterparts. Additionally, the presence of the para-phenyl group can influence the compound’s overall electronic properties and interactions with biological targets.
特性
CAS番号 |
450-55-5 |
|---|---|
分子式 |
C14H12FNO |
分子量 |
229.25 g/mol |
IUPAC名 |
2-fluoro-N-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C14H12FNO/c15-10-14(17)16-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) |
InChIキー |
OAEPFZQRKPBDMF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



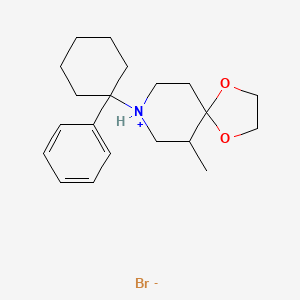
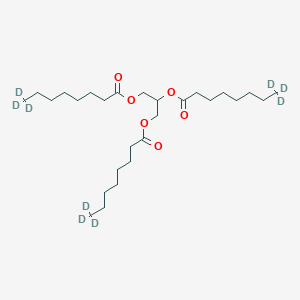
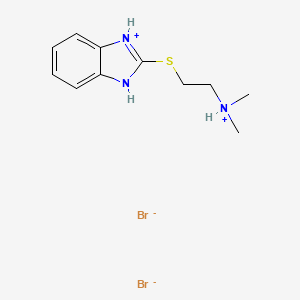
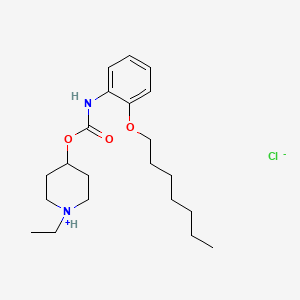
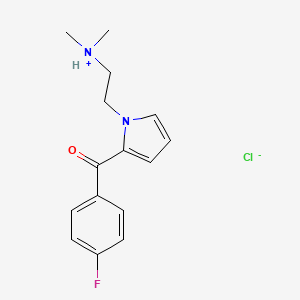

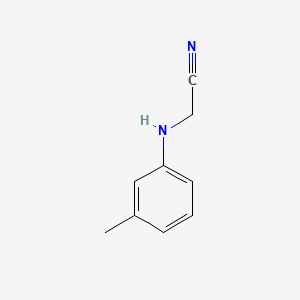


![Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate](/img/structure/B13739456.png)
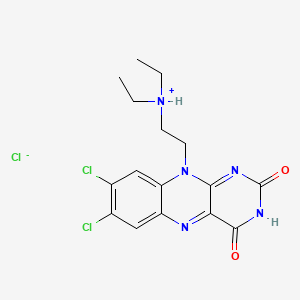
![5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride](/img/structure/B13739470.png)
